Superior DOR Binding Affinity and Functional Potency Over In-Class Analogs
Among the three characterized 1,3,8-triazaspiro[4.5]decane-2,4-dione hits, the 6-fluoro-1,3-benzoxazol-2-yl derivative (Compound 1) exhibits the highest binding affinity (Ki = 52 nM) and the greatest functional potency in a cAMP inhibition assay (IC50 = 29 nM) at the human DOR [1]. It outperforms Compound 2 (Ki = 92 nM, IC50 = 103 nM) and Compound 3 (Ki = 138 nM, IC50 = 93 nM) [1]. In the β-arrestin-2 recruitment assay, Compound 1 also demonstrates superior potency (EC50 = 167 nM) compared to Compound 2 (EC50 = 321 nM) and Compound 3 (EC50 = 623 nM) [1].
| Evidence Dimension | DOR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 52 nM (Compound 1) |
| Comparator Or Baseline | Compound 2: Ki = 92 nM; Compound 3: Ki = 138 nM |
| Quantified Difference | 1.8-fold higher affinity vs Compound 2; 2.7-fold higher affinity vs Compound 3 |
| Conditions | Competitive radioligand binding assay using human DOR expressed in cellular membranes [1] |
Why This Matters
Higher binding affinity enables the use of lower compound concentrations in vitro and potentially lower doses in vivo, reducing the risk of non-specific effects and improving assay sensitivity.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024 Jun;389(3):301-309. doi: 10.1124/jpet.123.001735. PMID: 38621994; PMCID: PMC11125782. View Source
